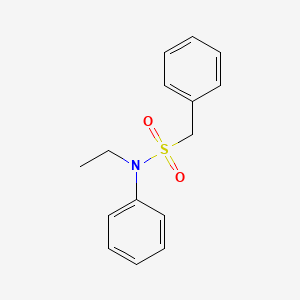
N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange, leading to high yields of target compounds. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of reactions starting from N-methylaniline and chloracetyl chloride, demonstrating the complexity and efficiency of synthesizing acetamide derivatives (Zhou & Shu, 2002). This process may share similarities with the synthesis of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide, highlighting the intricate steps involved in producing such compounds.
Molecular Structure Analysis
The molecular structure of acetamide compounds has been extensively studied using spectroscopic methods. For instance, studies on N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives have provided insights into their structural and vibrational characteristics through FTIR, FT-Raman spectra, and quantum chemical analyses (Arjunan et al., 2009). These studies underline the importance of substituent effects on the amide group's characteristic frequencies, offering a foundation for understanding the molecular structure of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.
Chemical Reactions and Properties
Research on similar compounds, such as N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, has explored their potential as anticancer agents, showcasing the chemical reactivity and potential applications of acetamide derivatives (Mohammadi-Farani et al., 2014). This research highlights the diverse chemical properties and reactions that such compounds can undergo, which may be relevant to understanding N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.
Applications De Recherche Scientifique
Synthesis and Characterization
- Mercaptoacetamide derivatives are synthesized through various chemical reactions, highlighting their importance in the synthesis of complex molecules. For instance, mercapto-3-phenyl-1,2,4-triazole reacted with cyano compounds in boiling acetic acid, showcasing a method to synthesize 5-amino-2- phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazole-6-carboxylate, a compound with potential applications in materials science and pharmacology (El-Sherief et al., 2011).
Biological Activities
- Certain mercaptoacetamide derivatives have been explored for their biological activities, including anticancer properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents, showing that some derivatives exhibited promising activities against various cancer cell lines (Mohammadi-Farani et al., 2014).
Environmental and Analytical Applications
- Mercaptoacetamide derivatives have been used in environmental science, particularly in the preconcentration of metals from water, demonstrating their utility in analytical chemistry. For example, 2-Mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads aided in the preconcentration of microgram levels of antimony(III) from aqueous solutions, indicating its potential in environmental monitoring and analysis (Matsui et al., 1987).
Chemical Intermediates
- Compounds similar to N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide serve as intermediates in the synthesis of various chemicals, demonstrating their importance in the development of new materials and drugs. The reaction of chlorodeoxypseudoephedrine hydrochloride with sodium thioacetate produced 1-phenyl-1-mercapto-2-(N-methylacetamido) propane, a compound with potential applications in radioprotection and pharmacology (Bhat & McCarthy, 1965).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-6-7(10)3-2-4-8(6)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKSTLHSNVWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)


![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)


![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)


![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)